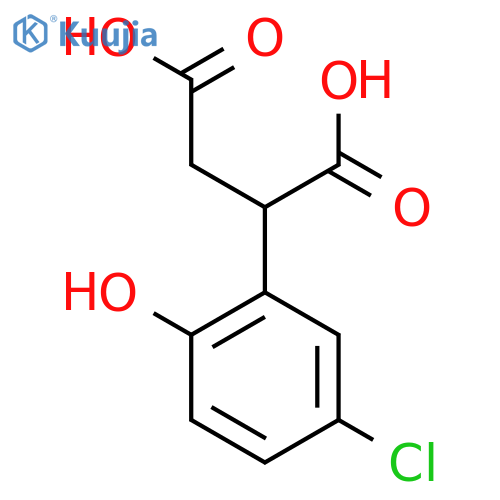

Cas no 2228328-90-1 (2-(5-chloro-2-hydroxyphenyl)butanedioic acid)

2-(5-chloro-2-hydroxyphenyl)butanedioic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-chloro-2-hydroxyphenyl)butanedioic acid

- 2228328-90-1

- EN300-1981165

-

- インチ: 1S/C10H9ClO5/c11-5-1-2-8(12)6(3-5)7(10(15)16)4-9(13)14/h1-3,7,12H,4H2,(H,13,14)(H,15,16)

- InChIKey: LIWHQQFEODTIBF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C(C(=O)O)CC(=O)O)O

計算された属性

- せいみつぶんしりょう: 244.0138511g/mol

- どういたいしつりょう: 244.0138511g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 94.8Ų

2-(5-chloro-2-hydroxyphenyl)butanedioic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981165-10.0g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 10g |

$4667.0 | 2023-06-02 | ||

| Enamine | EN300-1981165-0.05g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 0.05g |

$912.0 | 2023-09-16 | ||

| Enamine | EN300-1981165-0.25g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 0.25g |

$999.0 | 2023-09-16 | ||

| Enamine | EN300-1981165-1.0g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 1g |

$1086.0 | 2023-06-02 | ||

| Enamine | EN300-1981165-2.5g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 2.5g |

$2127.0 | 2023-09-16 | ||

| Enamine | EN300-1981165-0.1g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 0.1g |

$956.0 | 2023-09-16 | ||

| Enamine | EN300-1981165-5.0g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 5g |

$3147.0 | 2023-06-02 | ||

| Enamine | EN300-1981165-10g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 10g |

$4667.0 | 2023-09-16 | ||

| Enamine | EN300-1981165-1g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 1g |

$1086.0 | 2023-09-16 | ||

| Enamine | EN300-1981165-5g |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid |

2228328-90-1 | 5g |

$3147.0 | 2023-09-16 |

2-(5-chloro-2-hydroxyphenyl)butanedioic acid 関連文献

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

2-(5-chloro-2-hydroxyphenyl)butanedioic acidに関する追加情報

Professional Introduction to 2-(5-chloro-2-hydroxyphenyl)butanedioic acid (CAS No: 2228328-90-1)

2-(5-chloro-2-hydroxyphenyl)butanedioic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228328-90-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a butanedioic acid backbone substituted with a 5-chloro-2-hydroxyphenyl group, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in drug discovery and molecular biology.

The molecular structure of 2-(5-chloro-2-hydroxyphenyl)butanedioic acid consists of a four-carbon chain (butanedioic acid) linked to a phenyl ring at the second carbon position. The phenyl ring is further modified with a chloro group at the fifth position and a hydroxyl group at the second position. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it an intriguing subject for further investigation.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, oxidative stress, and metabolic disorders. 2-(5-chloro-2-hydroxyphenyl)butanedioic acid has been studied for its potential role in these areas due to its ability to interact with various enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).

One of the most compelling aspects of 2-(5-chloro-2-hydroxyphenyl)butanedioic acid is its structural versatility, which allows for further chemical modification to enhance its pharmacological properties. Researchers have explored derivatives of this compound to improve its solubility, bioavailability, and target specificity. For instance, modifications to the hydroxyl or chloro substituents have been investigated to fine-tune its interaction with biological targets.

The synthesis of 2-(5-chloro-2-hydroxyphenyl)butanedioic acid involves multi-step organic reactions, including chlorination, hydroxylation, and carboxylation processes. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been utilized to construct the desired molecular framework efficiently.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-(5-chloro-2-hydroxyphenyl)butanedioic acid. Molecular docking studies have been conducted to predict its binding affinity with various biological targets, providing insights into its potential mechanisms of action. These computational approaches complement experimental investigations and have accelerated the discovery process.

In vitro studies have demonstrated that 2-(5-chloro-2-hydroxyphenyl)butanedioic acid exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This ability is particularly relevant in the context of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, preliminary cell-based assays suggest that this compound may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

The pharmacokinetic profile of 2-(5-chloro-2-hydroxyphenyl)butanedioic acid is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies are being conducted to evaluate its bioavailability and metabolic stability, which will inform future clinical development strategies.

Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing the research on 2-(5-chloro-2-hydroxyphenyl)butanedioic acid. These partnerships facilitate the sharing of resources, expertise, and data, accelerating the translation of laboratory findings into clinical applications. The compound's unique structural features make it a valuable tool for developing novel therapeutic agents targeting complex diseases.

The future prospects for 2-(5-chloro-2-hydroxyphenyl)butanedioic acid are promising, with ongoing research exploring its potential in various therapeutic areas. As our understanding of biological mechanisms continues to evolve, new opportunities for utilizing this compound are likely to emerge. Continued investment in synthetic chemistry, computational modeling, and preclinical testing will be essential to realizing its full potential.

2228328-90-1 (2-(5-chloro-2-hydroxyphenyl)butanedioic acid) 関連製品

- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)

- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)

- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)

- 1159834-02-2(3-[(E)-2-Phenylvinyl]-1H-pyrazole-4-carbaldehyde)

- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)

- 866347-00-4((2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide)

- 14734-24-8(Ethyl 2-Hydroxy-5-oxocyclopent-1-enecarboxylate)

- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)

- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)

- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)